molecular formula C15H13N3O4S B2702362 methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate CAS No. 532965-50-7

methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate

Cat. No.: B2702362
CAS No.: 532965-50-7
M. Wt: 331.35
InChI Key: LXSMBELDPBEZLR-UHFFFAOYSA-N
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Description

Methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzoate ester group at the 6-position. The compound’s methyl benzoate substituent at the 4-position distinguishes it from analogs with alternative ester groups, aryl substitutions, or amide functionalities. Below, we provide a systematic comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and functional variations.

Properties

IUPAC Name

methyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-5,8H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSMBELDPBEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often involve heating the reactants in the presence of a base such as triethylamine in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated reagents like methyl iodide (CH3I) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, have been studied for their potential antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

  • Case Study : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects at low micromolar concentrations.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazolo[3,2-a]pyrimidines have been associated with the inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and metastasis. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.
  • Case Study : A derivative was evaluated against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity with an IC50 value of 12 µM.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamide and appropriate carbonyl compounds.
  • Amidation : The introduction of the amido group is performed using standard coupling reagents such as EDC or HATU.
  • Methylation : Methyl ester formation is completed using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as column chromatography or recrystallization are crucial for obtaining high-purity products suitable for research and pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the efficacy of thiazole derivatives:

  • Modifications at specific positions on the thiazole and benzoate moieties can significantly affect biological activity.
ModificationEffect on Activity
Substituents on the benzoate ringEnhanced binding affinity to target proteins
Variations in thiazole substituentsImproved antimicrobial potency

Mechanism of Action

The mechanism of action of methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets. The compound’s thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Core Modifications and Substituent Analysis

The thiazolo[3,2-a]pyrimidine core is conserved across analogs, but substituents at the 2-, 5-, 6-, and 7-positions vary significantly:

Compound Name Substituents (Positions) Functional Groups Key Structural Features Reference
Target compound: Methyl 4-{…}benzoate 6-amido, 4-methyl benzoate Ester (methyl), amide Para-substituted benzoate
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-…-carboxylate (4k) 5-(4-Br-phenyl), 7-methyl, ethyl ester Ester (ethyl), bromoaryl Halogen-mediated π-interactions
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-…carboxamide 5-(4-MeO-phenyl), 6-carboxamide Amide, methoxyaryl Amide vs. ester; methoxy electronic effects
Methyl 2-{…}benzoate (positional isomer) 2-amido, methyl benzoate Ester (methyl), amide Ortho-substituted benzoate
Ethyl 3,7-biphenyl-5-[3-nitrophenyl]-…carboxylate (4i) 3,7-biphenyl, 5-(3-NO2-phenyl) Ester (ethyl), nitroaryl Electron-withdrawing nitro group

Key Observations :

  • Positional Isomerism : The target compound’s 4-methyl benzoate group (para-substitution) likely enhances steric accessibility compared to its 2-substituted isomer, which may exhibit hindered rotation or altered intermolecular interactions .
  • Ester vs. Amide : The amide derivative (e.g., ) offers greater hydrolytic stability than esters but reduced metabolic flexibility.
  • Halogen Effects: Bromo- and fluoro-substituted analogs (e.g., ) exhibit enhanced crystallinity due to halogen bonding, unlike the target compound’s non-halogenated benzoate.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves yields and reduces reaction times compared to conventional heating.
  • Amide derivatives are often synthesized via hydrolysis/amidation of pre-formed esters, as seen in .

Physicochemical Properties

Spectroscopic and Thermal Data

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features Reference
Target compound Not reported Likely C=O (1630–1680) Aromatic protons (δ 7.10–7.59), ester CH₃
Ethyl 4h 240–241 3283 (NH), 1630 (C=O) Ar-H (δ 7.10–7.49), OCH₂CH₃ (δ 3.50)
Bromophenyl analog 211–213 3274 (NH), 1628 (C=O) Ar-H (δ 6.73–7.62), OCH₃ (δ 3.86)
Amide derivative Not reported 3274 (NH), 1628 (C=O) NH (δ 8.35), OCH₃ (δ 3.79)

Key Observations :

  • IR spectra consistently show strong C=O stretches (~1630 cm⁻¹) for the thiazolopyrimidinone core.
  • ¹H NMR of the target compound’s methyl benzoate group would display distinct aromatic protons and a singlet for the ester methyl group.

Crystallographic and Intermolecular Interactions

Packing and Hydrogen Bonding

  • Halogen Bonding : Bromophenyl derivatives (e.g., ) form π-halogen interactions, enhancing crystal packing density.
  • Hydrogen Bonding : Amide derivatives (e.g., ) exhibit N–H···O hydrogen bonds, while esters rely on weaker C–H···O interactions .
  • Target Compound : The para-substituted benzoate may adopt a planar conformation, favoring π-stacking with adjacent aromatic systems.

Biological Activity

Methyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS Number: 532965-50-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O4S
  • Molecular Weight : 331.35 g/mol
  • IUPAC Name : this compound

Biological Activities

This compound has been studied for various biological activities including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant activity against various bacterial and fungal strains .
  • Enzyme Inhibition : The compound is suggested to inhibit specific enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibitors of MAO can be beneficial in treating depression and other neurological disorders .
  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives have potential antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with enzyme active sites, altering their activity. For instance, its potential as a MAO inhibitor suggests it competes with substrates at the enzyme's active site .
  • Cellular Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, which can be particularly relevant in cancer treatment .

Case Studies and Experimental Data

  • Inhibition Assays : In vitro studies have demonstrated that derivatives of thiazole compounds can significantly inhibit MAO-A and MAO-B enzymes. For example:
    • Compound A (related structure) showed an IC50 value of 0.060 μM against MAO-A.
    • Compound B exhibited an IC50 of 0.241 μM against the same enzyme .
    CompoundIC50 (μM)Target Enzyme
    Compound A0.060 ± 0.002MAO-A
    Compound B0.241 ± 0.011MAO-A
  • Antimicrobial Testing : Various thiazole derivatives were tested against a panel of bacterial strains showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative and strain tested .

Q & A

Q. Basic

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazole vs. pyrimidine protons) .
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Chromatography :
    • HPLC : Quantifies purity (>95% required for biological assays) .
  • Mass Spectrometry : ESI-MS validates molecular weight .

Q. Advanced

  • X-ray crystallography : Resolves spatial arrangement of the fused thiazolo-pyrimidine core and substituent orientations .

How can low yields in coupling reactions be addressed?

Q. Advanced

  • Catalyst optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification : Gradient column chromatography separates unreacted starting materials and byproducts .

How should contradictory spectral data during derivative characterization be resolved?

Q. Advanced

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., methyl vs. ethyl esters) .
  • Crystallographic confirmation : X-ray diffraction resolves ambiguities in regiochemistry (e.g., thiazole vs. pyrimidine ring substitution) .
  • Dynamic NMR : Investigate tautomerism or conformational flexibility causing signal splitting .

Which in vitro assays evaluate anti-inflammatory or anticancer activity?

Q. Basic

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Anticancer :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis : Caspase-3/7 activation assays .

Q. Advanced

  • Target engagement : Surface plasmon resonance (SPR) measures binding affinity to kinases (e.g., PKC) .

How do substituents on the benzoate ring influence reactivity and bioactivity?

Q. Advanced

SubstituentEffect on ReactivityBioactivity Impact
Electron-withdrawing (e.g., Cl) Increases electrophilicity of the amide bondEnhances COX-2 selectivity
Electron-donating (e.g., OMe) Improves solubility in aqueous mediaReduces cytotoxicity due to decreased membrane permeability

What are common byproducts during synthesis, and how are they managed?

Q. Basic

  • Byproducts :
    • Uncyclized intermediates (e.g., open-chain thioureas).
    • Diastereomers from benzylidene substituents .
  • Mitigation :
    • TLC monitoring : Identifies side products early .
    • Recrystallization : Purifies crystalline intermediates .

How does the thiazolo-pyrimidine core’s spatial arrangement affect target binding?

Q. Advanced

  • X-ray data : The planar core facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
  • Substituent positioning : Methoxy groups at the 4-position of the benzoate ring improve hydrogen bonding with catalytic lysine residues .

Key Notes

  • Avoid industrial-scale methods (e.g., continuous flow reactors ).
  • Prioritize peer-reviewed synthesis protocols over commercial databases.
  • Validate biological activities with orthogonal assays to mitigate false positives.

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